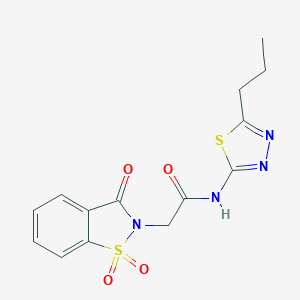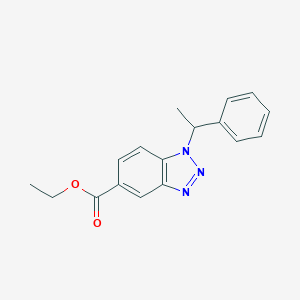![molecular formula C15H18Cl2N2O B249515 N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B249515.png)
N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine, also known as DMDD, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMDD is a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a critical role in various biological processes, including gene expression, chromatin remodeling, and RNA processing.
Wirkmechanismus
N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine inhibits PRMT5 by binding to its active site and preventing it from methylating its substrate proteins. PRMT5 plays a critical role in the regulation of gene expression, chromatin remodeling, and RNA processing, and its dysregulation has been implicated in various diseases, including cancer. By inhibiting PRMT5, N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine can modulate these biological processes and potentially treat diseases associated with PRMT5 dysregulation.
Biochemical and Physiological Effects:
N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine has been shown to have potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have a dual mechanism of action. N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine has been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine has several advantages for lab experiments. It is a potent and selective inhibitor of PRMT5, making it a valuable tool for studying the biological functions of PRMT5. It has been shown to be effective in various cancer cell lines, making it a potential candidate for cancer therapy. However, N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not well understood. It is also expensive and difficult to synthesize, limiting its availability for research purposes.
Zukünftige Richtungen
N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine has several potential future directions for scientific research. It can be used to study the biological functions of PRMT5 and its role in various diseases, including cancer. It can also be used as a lead compound for the development of more potent and selective PRMT5 inhibitors. Furthermore, N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine can be used in combination with other cancer therapies to enhance their efficacy and reduce their toxicity. Finally, N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine can be used to study the pharmacokinetic and pharmacodynamic properties of PRMT5 inhibitors, leading to the development of more effective and safer cancer therapies.
Synthesemethoden
N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine can be synthesized using a multistep reaction starting from commercially available starting materials. The synthesis involves the condensation of 3,5-dichlorobenzaldehyde with 5-bromofurfural in the presence of a base to form the intermediate furan aldehyde. The furan aldehyde is then reacted with N,N-dimethylethylenediamine in the presence of a reducing agent to give N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine. The final product is purified by column chromatography and characterized by various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine has been extensively studied for its potential applications in scientific research. It has been shown to be a potent and selective inhibitor of PRMT5, which is overexpressed in various types of cancer and is involved in the regulation of cell proliferation and survival. N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Eigenschaften
Produktname |
N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine |
|---|---|
Molekularformel |
C15H18Cl2N2O |
Molekulargewicht |
313.2 g/mol |
IUPAC-Name |
N-[[5-(3,5-dichlorophenyl)furan-2-yl]methyl]-N//',N//'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C15H18Cl2N2O/c1-19(2)6-5-18-10-14-3-4-15(20-14)11-7-12(16)9-13(17)8-11/h3-4,7-9,18H,5-6,10H2,1-2H3 |
InChI-Schlüssel |
KXPUBGLGWRCVAE-UHFFFAOYSA-N |
SMILES |
CN(C)CCNCC1=CC=C(O1)C2=CC(=CC(=C2)Cl)Cl |
Kanonische SMILES |
CN(C)CCNCC1=CC=C(O1)C2=CC(=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B249432.png)



![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3,4-trimethoxybenzamide](/img/structure/B249444.png)


![N-[2-(biphenyl-4-yloxy)ethyl]acetamide](/img/structure/B249454.png)




![1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B249463.png)
